molecular formula C18H20N2OS2 B2553385 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1797191-17-3

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2553385
CAS No.: 1797191-17-3
M. Wt: 344.49
InChI Key: GYMOWDRZZRWPDG-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound featuring a 1,4-thiazepane ring core fused with phenyl and pyridinylthio substituents. This complex heterocyclic structure makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. Compounds containing the 1,4-thiazepane scaffold are of significant interest in pharmaceutical research due to their potential bioactivity. The structure of this compound suggests it may function as a ligand for various biological targets. The pyridinylthio moiety is a common feature in molecules designed to act as enzyme inhibitors or receptor modulators. Researchers can utilize this compound to explore its potential as a key intermediate in the synthesis of more complex molecules, particularly in developing therapeutics for conditions where heterocyclic compounds show efficacy. This product is provided for research purposes as a high-purity solid and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c21-18(14-23-16-6-9-19-10-7-16)20-11-8-17(22-13-12-20)15-4-2-1-3-5-15/h1-7,9-10,17H,8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMOWDRZZRWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a thiazepine derivative that has garnered attention for its potential biological activity. This compound belongs to a class of organic molecules characterized by a thiazepane ring, which contributes to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazepane ring fused with phenyl and pyridine moieties. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H16N2OS
Molecular Weight272.36 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The compound exhibits interesting solubility characteristics in organic solvents, although comprehensive data on its thermal stability and reactivity under various conditions remains limited.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings regarding its biological activity.

Antimicrobial Activity

Preliminary studies suggest that thiazepine derivatives can exhibit significant antimicrobial effects. For instance, research has shown that similar compounds possess the ability to inhibit the growth of various bacterial strains and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of thiazepine derivatives have been explored in various studies. These compounds may induce apoptosis in cancer cells through several mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, some derivatives have been shown to inhibit the activity of specific enzymes or receptors that are crucial for tumor growth.

Case Studies

Several case studies have highlighted the biological activity of thiazepine derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazepine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Evaluation of Anticancer Properties : Another study investigated the effects of thiazepine derivatives on human cancer cell lines (e.g., breast cancer and leukemia). The findings demonstrated that specific compounds induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins.
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could modulate various signaling pathways, including those involving protein kinases and transcription factors associated with cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include:

JWH-250, JWH-302, and JWH-201 (indole-derived ethanones with methoxyphenyl substituents) .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (triazole-containing ethanone with sulfonyl and fluorophenyl groups) .

Table 1: Key Structural Differences
Compound Core Structure Functional Groups Molecular Formula
Target Compound 1,4-Thiazepane Phenyl, pyridinylthio, ethanone C₁₈H₁₉N₂OS₂
JWH-250 Indole Methoxyphenyl, pentyl, ethanone C₂₂H₂₅NO₂
Triazole-based ethanone 1,2,4-Triazole Difluorophenyl, sulfonyl, phenylethanone C₂₉H₂₀F₂N₃O₃S₂

Key Observations :

  • The target compound’s 1,4-thiazepane ring distinguishes it from the indole (JWH series) and triazole-based analogs.
  • The pyridin-4-ylthio group introduces a sulfur atom and aromatic nitrogen, contrasting with the methoxy (JWH series) and sulfonyl (triazole analog) substituents. These groups affect electronic properties and solubility.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound JWH-250 Triazole-based analog
Molecular Weight ~343.5 g/mol 335.4 g/mol 602.7 g/mol
Polar Groups Pyridinylthio, ethanone Methoxy, ethanone Sulfonyl, triazole, ethanone
Lipophilicity (LogP) Estimated: ~2.5* Reported: ~4.1 Estimated: ~3.8*
Solubility Low (non-polar core) Low in water Moderate (sulfonyl group)

*LogP values estimated using fragment-based methods due to lack of experimental data.

Spectroscopic Insights :

  • FTIR : The JWH series exhibits strong carbonyl (C=O) stretches at ~1700 cm⁻¹, similar to the target compound. However, the pyridinylthio group in the target compound would show distinct S-C and C-N stretches (~650 cm⁻¹ and ~1250 cm⁻¹, respectively) .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone?

Methodological Answer: The synthesis typically involves alkylation or acylation reactions. For example, alkylation of a thiol-containing intermediate (e.g., pyridin-4-ylthiol) with a brominated ethanone derivative, as demonstrated in similar compounds (91% yield achieved using 2-bromo-1-(4-methoxyphenyl)ethanone under reflux conditions in DMSO) . Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) may also introduce the ethanone moiety to aromatic systems . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize byproducts.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical. For instance, ¹H NMR in DMSO-d₆ can resolve aromatic protons (δ 7.06–8.01 ppm) and methylene groups (δ 4.75 ppm), while MS (EI, 70 eV) confirms molecular ion peaks (e.g., m/z 282 [M+1]) . High-resolution MS or elemental analysis validates purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What are standard protocols for assessing compound purity post-synthesis?

Methodological Answer: Combine chromatographic (HPLC, TLC) and spectroscopic methods. For example, HPLC with a C18 column (acetonitrile/water gradient) can detect impurities, while melting point analysis (191–193°C) and elemental analysis ensure consistency with theoretical values . Recrystallization from ethanol or DCM/hexane mixtures improves purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer: Use software like SHELXL for refinement, particularly for handling twinned or high-resolution data. SHELXL’s robust algorithms allow manual adjustment of occupancy factors and thermal parameters. For example, refining β angles (e.g., β = 91.559° in monoclinic systems) and resolving disordered atoms via PART instructions in SHELXTL . Cross-validation with Hirshfeld surface analysis or R-factor metrics ensures accuracy.

Q. What experimental strategies are effective in analyzing tautomerism or prototropic forms in related ethanone derivatives?

Methodological Answer: Employ 2D NMR techniques (HSQC, HMBC) to detect tautomeric equilibria. For instance, ¹H-¹³C correlations in DMSO-d₆ can identify keto-enol shifts, while variable-temperature NMR tracks dynamic processes . Computational modeling (DFT) predicts dominant tautomers, validated by X-ray crystallography .

Q. How can computational chemistry predict the biological activity of this compound?

Methodological Answer: Use molecular docking (AutoDock, Schrödinger) to screen against target proteins (e.g., kinases). Pyridin-4-ylthio groups may interact with hydrophobic pockets, while the thiazepane ring’s conformation affects binding affinity . Quantitative Structure-Activity Relationship (QSAR) models, trained on similar ethanone derivatives, predict logP and IC₅₀ values. Validate with in vitro enzyme inhibition assays .

Q. What challenges arise in determining the crystal structure, and how are they addressed?

Methodological Answer: Challenges include low crystal quality or twinning. Optimize crystallization using vapor diffusion (e.g., DMF/water mixtures). For twinned data, SHELXD’s dual-space algorithm separates overlapping reflections, while SHELXE’s density modification improves phase resolution . Monoclinic systems (space group P2₁/c) often require careful handling of Z’ > 1 structures .

Q. How to design experiments to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Structural analogs with pyridin-4-ylthio groups show IC₅₀ values <10 µM in kinase inhibition . Pair with cellular assays (MTT viability tests on cancer cell lines) and pharmacokinetic studies (plasma stability, CYP450 interactions) .

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